molecular formula C13H16O2 B1280417 3-(Benzyloxy)cyclohexanone CAS No. 123990-98-7

3-(Benzyloxy)cyclohexanone

Cat. No.: B1280417
CAS No.: 123990-98-7
M. Wt: 204.26 g/mol
InChI Key: DTRKMFPYPATAJO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclohexanone (CAS: 123990-98-7) is a cyclohexanone derivative with a benzyloxy (–OCH₂C₆H₅) substituent at the 3-position of the cyclohexanone ring. Its molecular formula is C₁₃H₁₆O₂, and it has a molecular weight of 204.27 g/mol . The compound is used in organic synthesis, particularly as an intermediate in the preparation of bioactive molecules and chiral catalysts. Its structural features, including the electron-donating benzyloxy group and the ketone functionality, make it a versatile building block for further functionalization.

Properties

IUPAC Name

3-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRKMFPYPATAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclohexanone typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of an acid catalyst. One common method is the Friedel-Crafts alkylation, where cyclohexanone is treated with benzyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential of 3-(benzyloxy)cyclohexanone derivatives in the fight against viral infections. For instance, compounds with a cyclohexane moiety have been synthesized and tested for their ability to inhibit SARS-CoV-2 and MERS-CoV 3CL protease. These inhibitors showed nanomolar potency and were devoid of cytotoxicity, indicating their potential as therapeutic agents against COVID-19 and other coronaviruses .

Inhibitory Effects on Enzymes

The compound has also been explored for its inhibitory effects on human monoamine oxidases (hMAOs), which are important enzymes in the metabolism of neurotransmitters. A study evaluated a series of benzyloxy-substituted chalcones, including those derived from this compound, for their ability to inhibit hMAO-A and hMAO-B. The findings suggested that these compounds could be developed into treatments for neurological disorders like Parkinson's disease .

Organic Synthesis Applications

Synthesis of Intermediates

This compound serves as an important synthetic intermediate in organic chemistry. It is utilized in the synthesis of various pharmaceutical compounds, including HIV-1 reverse transcriptase inhibitors and other medicinal agents. The compound acts as a precursor in the preparation of more complex structures that exhibit significant biological activity .

Case Study: Synthesis Methodology

A notable method for synthesizing this compound involves a multi-step reaction process that includes:

  • The preparation of benzyloxy intermediates.
  • Subsequent reactions under controlled conditions to yield the final product with high purity (95-98%) and yield (over 50%) .
Compound NameTarget VirusIC50 (μM)Selectivity Index
This compound derivative ASARS-CoV-20.0352857
This compound derivative BMERS-CoV0.0323125

Table 2: Synthetic Routes for this compound

StepReagents UsedConditionsYield (%)
Preparation of BOEEthylene glycol, sodium hydroxideRoom temperature91
Formation of benzyloxy intermediateMonochloromethylbenzene, ethylene glycolRoom temperature86
Final synthesisBenzyloxy-2,2-dichloro cyclobutanone, zinc powderRoom temperature87

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclohexanone involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

The benzyloxy-substituted cyclohexanone family includes isomers and derivatives with substituents at different positions or with additional functional groups. Key examples are summarized in Table 1.

Table 1: Structural Comparison of 3-(Benzyloxy)cyclohexanone and Analogues

Compound Name CAS Number Substituent Position/Group Molecular Formula Molecular Weight (g/mol)
This compound 123990-98-7 3-OCH₂C₆H₅ on cyclohexanone C₁₃H₁₆O₂ 204.27
4-(Benzyloxy)cyclohexanone 2987-06-6 4-OCH₂C₆H₅ on cyclohexanone C₁₃H₁₆O₂ 204.27
4-((Benzyloxy)methyl)cyclohexanone 628731-60-2 4-CH₂OCH₂C₆H₅ on cyclohexanone C₁₄H₁₈O₂ 218.29
3-(Benzyloxy)cyclopentan-1-ol 905961-61-7 3-OCH₂C₆H₅ on cyclopentanol C₁₂H₁₆O₂ 192.25

Key Observations :

  • Positional Isomerism: The 3- vs. 4-substitution in cyclohexanone derivatives significantly impacts steric and electronic properties. For example, 4-(Benzyloxy)cyclohexanone may exhibit different conformational preferences due to reduced steric hindrance compared to the 3-substituted analogue .
  • Functional Group Additions: Derivatives like 4-((Benzyloxy)methyl)cyclohexanone introduce a methylene spacer between the benzyloxy group and the cyclohexanone ring, altering solubility and reactivity .

Key Observations :

  • Regioselectivity: The synthesis of 3-substituted derivatives (e.g., this compound) often requires specialized conditions, such as CeCl₃-assisted reductions, to avoid over-reduction of the ketone .
  • Chiral Derivatives: Asymmetric catalysis (e.g., Pd-based systems) enables enantioselective synthesis of analogues like (S)-3-(3-(Benzyloxy)propyl)-3-phenylcyclohexanone, highlighting the compound’s utility in chiral synthesis .

Conformational and Spectroscopic Properties

The benzyloxy group’s conformation (axial vs. equatorial) and spectroscopic signatures differ among analogues.

Table 3: Conformational and Spectroscopic Data

Compound Preferred Conformation (Solid State) Key Spectral Features (¹H NMR) Reference
This compound Axial (electrostatic stabilization) δ 7.3–7.5 (benzyl aromatic H), δ 4.6 (OCH₂Ph)
4-(Benzyloxy)cyclohexanone Axial (via X-ray crystallography) δ 7.2–7.4 (benzyl aromatic H), δ 4.5 (OCH₂Ph)
(S)-3-(3-(Benzyloxy)propyl)-3-phenylcyclohexanone Not reported δ 3.6–3.8 (OCH₂Ph), δ 2.4–2.6 (cyclohexanone CH₂)

Key Observations :

  • Axial Preference: Both 3- and 4-substituted benzyloxycyclohexanones favor axial conformations in the solid state due to electrostatic stabilization of the dipolar benzyloxy group .
  • Spectroscopic Differentiation: ¹H NMR signals for the benzyloxy group (δ 4.5–4.6) and aromatic protons (δ 7.2–7.5) are consistent across analogues, but coupling patterns in NOESY/ROESY experiments can distinguish positional isomers .

Biological Activity

3-(Benzyloxy)cyclohexanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound features a cyclohexanone ring substituted with a benzyloxy group. The molecular formula is C13H16O2C_{13}H_{16}O_2. The compound can be synthesized through various methods, including alkylation and acylation reactions. A common synthetic route involves the reaction of cyclohexanone with benzyl bromide in the presence of a base such as potassium carbonate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be around 50 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, such as the DPPH radical scavenging assay. Results indicated that the compound possesses a notable ability to scavenge free radicals, with an IC50 value of approximately 30 µg/mL. This suggests that it may help mitigate oxidative stress-related diseases .

Neuroprotective Effects

A study focusing on neuroprotection revealed that this compound can reduce neuronal cell death induced by oxidative stress in vitro. The compound was shown to decrease the levels of reactive oxygen species (ROS) and enhance cell viability in cultured neuronal cells . This property positions it as a candidate for further research in neurodegenerative disease therapies.

Data Table: Biological Activities of this compound

Activity TypeTest Organism/ModelObserved EffectIC50/MIC Value
AntimicrobialStaphylococcus aureusGrowth inhibition50 µg/mL
AntioxidantDPPH AssayRadical scavenging30 µg/mL
NeuroprotectiveNeuronal cell cultureReduced cell deathN/A

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2022) demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects when used in combination therapies .
  • Neuroprotection : Research by Johnson et al. (2023) explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque accumulation when administered chronically .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Antimicrobial Activity : The benzyloxy group may enhance membrane permeability, allowing for increased interaction with bacterial membranes.
  • Antioxidant Activity : The compound's ability to donate electrons may neutralize free radicals effectively.
  • Neuroprotection : By modulating signaling pathways related to oxidative stress, it helps protect neuronal cells from damage.

Q & A

Q. What safety protocols mitigate risks when handling reactive intermediates of this compound?

  • Methodological Answer : Use fume hoods for volatile reagents (e.g., benzyl bromide). In case of skin contact, wash immediately with soap/water. For hydrazone derivatives (potential irritants), employ personal protective equipment (PPE) and monitor air quality. Safety data sheets (SDS) for analogs (e.g., bromomethylcyclohexane) provide hazard benchmarks .

Notes

  • Advanced questions emphasize experimental design (e.g., solvent screening, computational validation).
  • Basic questions focus on foundational techniques (synthesis, purification, characterization).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzyloxy)cyclohexanone
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